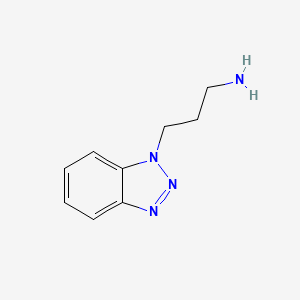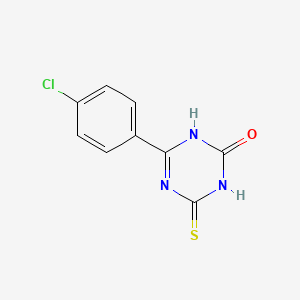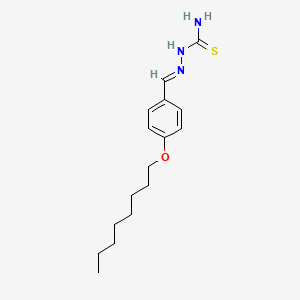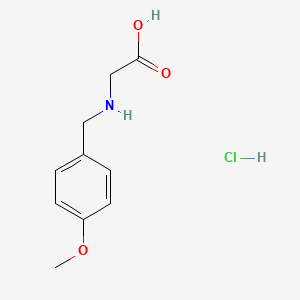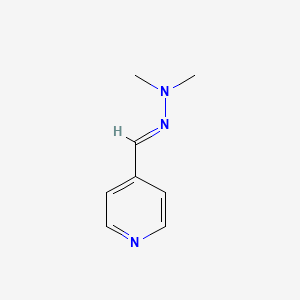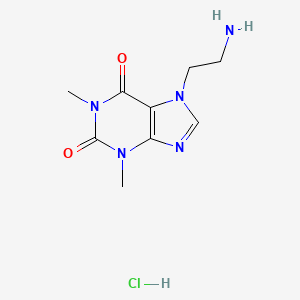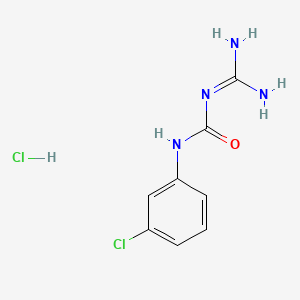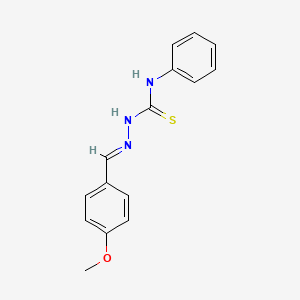
4-Methoxybenzaldehyde N-phenylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzaldehyde N-phenylthiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, antifungal, and antioxidant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 4-methoxybenzaldehyde with N-phenylthiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid . The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxybenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-Methoxybenzaldehyde N-phenylthiosemicarbazone has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Methoxybenzaldehyde N-phenylthiosemicarbazone involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes and leading to antimicrobial and antifungal effects . The compound also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
- 4-Hydroxy-3-methoxybenzaldehyde N-phenylthiosemicarbazone
- 4-Methylbenzaldehyde N-phenylthiosemicarbazone
- 3-Methoxybenzaldehyde N-phenylthiosemicarbazone
Comparison: 4-Methoxybenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antimicrobial, antifungal, and antioxidant activities .
Propiedades
Número CAS |
74959-64-1 |
|---|---|
Fórmula molecular |
C15H15N3OS |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
1-[(Z)-(4-methoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H15N3OS/c1-19-14-9-7-12(8-10-14)11-16-18-15(20)17-13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18,20)/b16-11- |
Clave InChI |
XUZHCCAAZQQUBN-WJDWOHSUSA-N |
SMILES |
COC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
| 74959-64-1 | |
Pictogramas |
Irritant; Environmental Hazard |
Solubilidad |
1.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



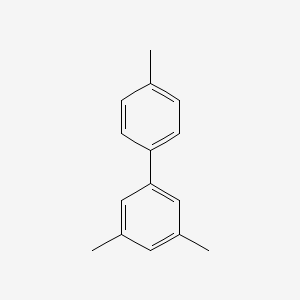
![(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B1660263.png)
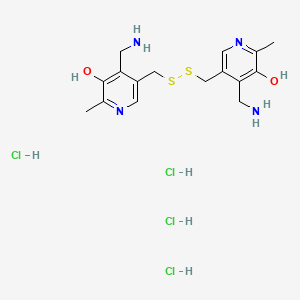
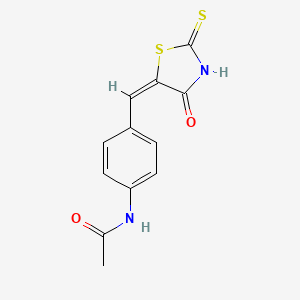
![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]-2,3-dihydro-1H-perimidine](/img/structure/B1660267.png)
